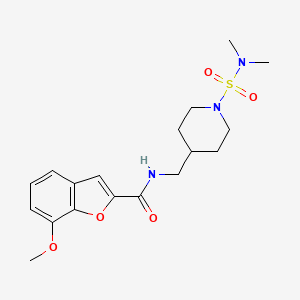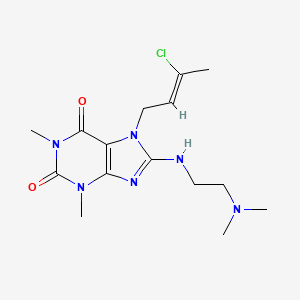![molecular formula C26H31N3O4 B2610340 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396856-23-7](/img/structure/B2610340.png)
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The diethoxyphenyl group can be synthesized through the ethylation of 3,4-dihydroxybenzaldehyde. The phenyl-oxadiazole moiety is often prepared via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these components with cyclohexylacetamide under specific reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener chemistry approaches to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The diethoxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl and oxadiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced oxadiazole derivatives.
Substitution: Formation of halogenated or substituted phenyl and oxadiazole derivatives.
Applications De Recherche Scientifique
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- 2-(3,4-dihydroxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)cyclohexyl]acetamide
Uniqueness
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxyphenyl and oxadiazole moieties allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various research applications.
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-31-21-14-13-19(17-22(21)32-4-2)18-23(30)28-26(15-9-6-10-16-26)25-27-24(29-33-25)20-11-7-5-8-12-20/h5,7-8,11-14,17H,3-4,6,9-10,15-16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJXRPYYTUWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)
![{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2610265.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)




![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)
![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)
![N'-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2610277.png)
